![molecular formula C15H14N4O4 B2996205 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1448027-68-6](/img/structure/B2996205.png)
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anticancer Research
This compound has been evaluated for its potential as an anticancer agent. It’s been designed based on the activity of indoles against various cancer cell lines and synthesized via a palladium-catalyzed C-N cross-coupling . The compound has shown promise in inhibiting the growth of prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines. Further studies are needed to understand its mechanism of action and to optimize its structure for better efficacy.
Cell Cycle Analysis
In the realm of cancer research, this compound has been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This application is crucial for understanding how the compound affects the proliferation of cancer cells and could lead to the development of new therapeutic strategies.
Lead Detection
A derivative of this compound has been used for the detection of carcinogenic lead (Pb 2+). The compound was part of a study that developed a sensitive and selective sensor for Pb 2+ detection using an electrochemical approach . This application is significant in environmental monitoring and public health.
Tubulin Polymerization Modulation
The compound’s structure is inspired by molecules that interact with microtubules and tubulin, which are targets for anticancer agents. By modulating microtubule assembly, the compound could potentially serve as a lead structure for developing new antitumor agents that work by causing mitotic blockade and cell apoptosis .
Structure-Activity Relationship (SAR) Studies
The compound serves as a template for SAR studies to develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . These studies are fundamental in medicinal chemistry to optimize the pharmacological profile of new drug candidates.
Synthesis of Novel N-Aryl Derivatives
Research has been conducted on synthesizing novel N-aryl derivatives using this compound as a precursor. These derivatives have been evaluated for their antitumor activities against various cell lines, providing insights into the development of potential antitumor agents .
properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-19-9-12(17-18-19)15(20)16-6-2-3-7-21-11-4-5-13-14(8-11)23-10-22-13/h4-5,8-9H,6-7,10H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDYRXWPQQPSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,1'-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2996122.png)
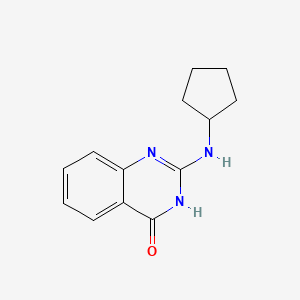
![4-Thiophen-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine](/img/structure/B2996125.png)
![N-(3-morpholinopropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2996126.png)
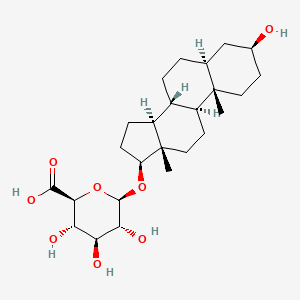
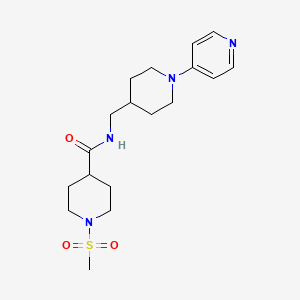
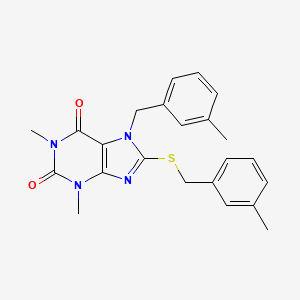
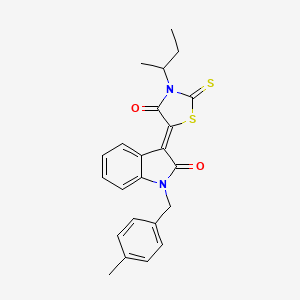
![2-[4-(3,4-Dimethoxybenzenesulfonamido)phenyl]acetic acid](/img/structure/B2996131.png)
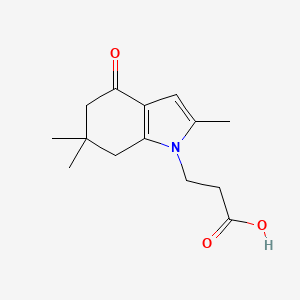
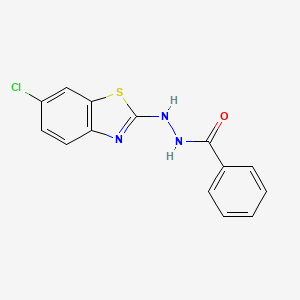
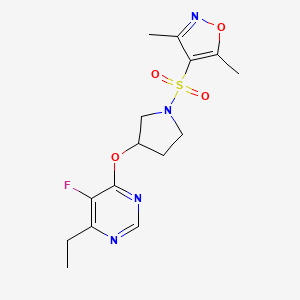
![Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2996139.png)
